An In-depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
An In-depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, applications, and safety considerations.
Chemical and Physical Properties
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, also known as tetraethylene glycol monochlorohydrin, is a colorless to light yellow, clear liquid.[1] It serves as a crucial intermediate in various chemical syntheses due to its bifunctional nature, possessing both a chloro and a hydroxyl group.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5197-66-0[3][4] |
| Molecular Formula | C8H17ClO4[3] |
| Molecular Weight | 212.67 g/mol [3] |
| IUPAC Name | 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol[3] |
| Synonyms | Tetraethylene glycol monochlorohydrin, Cl-PEG4-OH[4][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[1] |
| Boiling Point | 117 - 120 °C at 7 hPa[1] |
| Density | 1.16 g/cm³ at 25 °C[1] |
| Flash Point | 107 °C (closed cup)[1] |
| Solubility | No data available on water solubility.[1] |
| Vapor Pressure | No data available.[1] |
Synthesis and Experimental Protocols
The primary application of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is as a synthetic intermediate. Detailed below are protocols for its synthesis and its use in the preparation of notable pharmaceutical compounds.
Synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
A common method for the preparation of this compound involves the reaction of diethylene glycol with hydrogen chloride. The resulting reaction mixture is then purified by extraction and distillation.[6]
Experimental Protocol:
-
A reaction mixture containing 2-(2'-chloroethoxy)ethanol is obtained by the reaction of diethylene glycol with hydrogen chloride.
-
This mixture is then extracted with a solvent such as an aliphatic chlorinated hydrocarbon (e.g., carbon tetrachloride), an aliphatic ether, or an aromatic hydrocarbon (e.g., benzene, toluene).
-
The extractant is subsequently distilled off.
-
The remaining product is purified by distillation to yield 2-(2'-chloroethoxy)ethanol.[6]
Logical Relationship of Synthesis:
Caption: Synthesis workflow for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol.
Synthesis of Quetiapine
2-(2-Chloroethoxy)ethanol is a key reagent in the synthesis of the atypical antipsychotic drug, Quetiapine.[7][8][9]
Experimental Protocol:
-
11-piperazinyl dibenzo[b,f][6][10]thiazepine hydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a suitable solvent (e.g., n-butanol, toluene, or dimethylformamide).
-
The reaction is carried out in the presence of a base (e.g., sodium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide). An alkali metal halide, such as sodium iodide, can optionally be added.
-
The reaction mixture is typically heated to reflux.
-
The resulting slurry is filtered to separate the solid.
-
The liquid filtrate is then combined with fumaric acid to form Quetiapine hemifumarate.
-
The final product is isolated from the slurry.[7]
Experimental Workflow for Quetiapine Synthesis:
Caption: Workflow for the synthesis of Quetiapine using 2-(2-Chloroethoxy)ethanol.
Applications in Drug Discovery and Research
Beyond its role in the synthesis of Quetiapine, 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is a versatile building block in the development of other therapeutic and diagnostic agents.
-
Alzheimer's Disease Imaging Agents: This compound has been utilized in the synthesis of derivatives for positron emission tomography (PET) imaging of β-amyloid plaques, which are a hallmark of Alzheimer's disease.[11] The ethylene glycol chain can be modified to incorporate a radiolabel for imaging purposes.
-
Anti-HIV Agents: Research has explored the use of this molecule in the development of indole derivatives with potential anti-HIV activity.[2]
-
Neuroprotective Agents: It has been investigated as a starting material in the synthesis of potential neuroprotective agents.[2]
Toxicological Profile and Safety Information
As a member of the glycol ether family, 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol requires careful handling. The toxicology of glycol ethers is generally well-studied, with potential effects on various organ systems.
Table 3: Hazard Identification
| Hazard Statement | Classification |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
General Toxicological Concerns for Glycol Ethers:
-
Acute Exposure: High levels of exposure to glycol ethers can lead to narcosis, pulmonary edema, and severe damage to the liver and kidneys.[12]
-
Chronic Exposure: Long-term exposure may result in neurological effects such as fatigue, nausea, and tremors, as well as hematological effects like anemia.[12]
-
Metabolism: Glycol ethers are metabolized in the body, and their toxic effects are often attributed to their metabolites.[13] For instance, some ethylene glycol ethers are metabolized to alkoxyacetic acids, which can affect the testes, bone marrow, and embryonic tissue.[13]
-
Dermal Absorption: Glycol ethers can be absorbed through the skin, making this a significant potential route of exposure.[13]
Safety Precautions:
-
Handling: Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[1]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
Biological Activity and Signaling Pathways
There is limited direct evidence of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol itself modulating specific signaling pathways. Its primary role in a biological context is as a linker or building block for the synthesis of pharmacologically active molecules. The biological effects observed are therefore attributable to the final synthesized compounds.
For example, in the case of Quetiapine, the drug's therapeutic action is a result of its interaction with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol provides the ethoxyethanol side chain, which is crucial for the final structure and activity of Quetiapine.
Signaling Pathway of Quetiapine (a downstream product):
Caption: Role of the core compound in synthesizing Quetiapine and its mechanism of action.
References
- 1. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL - Safety Data Sheet [chemicalbook.com]
- 2. 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | Benchchem [benchchem.com]
- 3. 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | C8H17ClO4 | CID 138434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol | 5197-66-0 [amp.chemicalbook.com]
- 5. 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol [polymersource.ca]
- 6. researchgate.net [researchgate.net]
- 7. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 8. CN104016945A - Preparation method of quetiapine hemifumarate - Google Patents [patents.google.com]
- 9. 2-(2-Chloroethoxy)ethanol 99 628-89-7 [sigmaaldrich.com]
- 10. Clinical toxicology of ethylene glycol monoalkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
